Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18102936
InChI: InChI=1S/C15H19NO4/c1-2-9-18-11-12-19-10-8-16-15(17)20-13-14-6-4-3-5-7-14/h1,3-7H,8-13H2,(H,16,17)
SMILES:
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate

CAS No.:

Cat. No.: VC18102936

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate -

Specification

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name benzyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate
Standard InChI InChI=1S/C15H19NO4/c1-2-9-18-11-12-19-10-8-16-15(17)20-13-14-6-4-3-5-7-14/h1,3-7H,8-13H2,(H,16,17)
Standard InChI Key YEFSHCNERMYUST-UHFFFAOYSA-N
Canonical SMILES C#CCOCCOCCNC(=O)OCC1=CC=CC=C1

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a linear polyether backbone terminated by a benzyl carbamate group and a terminal alkyne. The carbamate group (-O(CO)NH-) bridges the benzyl ring and the ethylene glycol chain, while the prop-2-yn-1-yloxy moiety introduces a reactive alkyne at the distal end. This configuration grants the molecule amphiphilic character, with the benzyl group enhancing lipid solubility and the ether linkages improving aqueous compatibility.

Key Structural Features:

  • Benzyl carbamate: Provides stability against enzymatic degradation while enabling facile deprotection under acidic or hydrogenolytic conditions.

  • Ethylene glycol chains: Enhance solubility in polar solvents and reduce nonspecific protein binding.

  • Terminal alkyne: Serves as a click chemistry handle for bioorthogonal conjugation.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₉NO₄
Molecular Weight277.31 g/mol
IUPAC NameBenzyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate
SMILES NotationC#CCOCCOCCNC(=O)OCC1=CC=CC=C1
SolubilitySoluble in DMSO, THF, ethyl acetate; sparingly soluble in water

The alkyne’s linear geometry (C-C≡C bond angle ≈ 180°) and high electron density facilitate regioselective cycloadditions, while the carbamate’s NH group participates in hydrogen bonding and acid-base interactions.

Synthetic Methodologies

Primary Synthesis Route

The synthesis typically involves a two-step protocol:

  • Etherification: 2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethanol is prepared via nucleophilic substitution between propargyl bromide and diethylene glycol under basic conditions.

  • Carbamate Formation: Reaction of the diol intermediate with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine (TEA) yields the target compound.

Representative Procedure:

A solution of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol (10 mmol) in anhydrous dichloromethane (DCM) is cooled to 0°C. Benzyl chloroformate (12 mmol) and TEA (15 mmol) are added dropwise. The mixture stirs at room temperature for 12 hours, followed by extraction with 5% citric acid, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄), concentrated, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to afford the product as a colorless oil (76% yield) .

Optimization Insights:

  • Base selection: TEA outperforms weaker bases (e.g., pyridine) in scavenging HCl, minimizing carbamate hydrolysis.

  • Temperature control: Exothermic reactions require strict temperature regulation (<30°C) to prevent alkyne polymerization.

  • Purification challenges: Residual propargyl ethers necessitate gradient elution during column chromatography .

Chemical Reactivity and Functionalization

Carbamate Reactivity

The benzyloxycarbonyl (Cbz) group acts as a transient protecting group for amines, removable via hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH). This lability enables sequential functionalization strategies in peptide synthesis and polymer grafting.

Alkyne-Mediated Click Chemistry

The terminal alkyne undergoes CuAAC with azides to form 1,4-disubstituted triazoles, a reaction exploited in:

  • Bioconjugation: Site-specific labeling of proteins/antibodies.

  • Dendrimer synthesis: Iterative growth of branched architectures.

  • Surface functionalization: Immobilization of ligands on nanoparticles.

Kinetic Profile:

Reaction with benzyl azide in CuSO₄/sodium ascorbate at 25°C proceeds with a second-order rate constant (k2k_2) of 0.45 M⁻¹s⁻¹, achieving >95% conversion within 2 hours.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor to protease inhibitors and kinase-targeting agents. For example, coupling with hydroxamic acids via carbamate cleavage yields histone deacetylase (HDAC) inhibitors with IC₅₀ values <50 nM.

Bioconjugation Reagent

In antibody-drug conjugates (ADCs), the alkyne enables precise attachment of cytotoxic payloads (e.g., monomethyl auristatin E) to lysine residues, improving therapeutic indices by reducing off-target toxicity .

Polymer Chemistry

Copolymerization with poly(ethylene glycol) diacrylate produces hydrogels with tunable mechanical properties (storage modulus GG' = 1–10 kPa), suitable for 3D cell culture scaffolds.

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